REACTION_SMILES
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[Br:18][c:19]1[n:20][cH:21][c:22]([CH2:25][Br:26])[cH:23][cH:24]1.[CH2:1]([CH2:2][CH2:3][CH3:4])[c:5]1[n:6][nH:7][c:8]([CH2:10][CH2:11][CH2:12][CH3:13])[n:9]1.[CH3:27][N:28]([CH3:29])[CH:30]=[O:31].[CH3:32][OH:33].[H-:14].[H:16][H:17].[Na+:15]>>[CH2:1]([CH2:2][CH2:3][CH3:4])[c:5]1[n:6]([CH2:25][c:22]2[cH:21][n:20][c:19]([Br:18])[cH:24][cH:23]2)[n:7][c:8]([CH2:10][CH2:11][CH2:12][CH3:13])[n:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccc(Br)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCc1n[nH]c(CCCC)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCCCc1nc(CCCC)n(Cc2ccc(Br)nc2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |